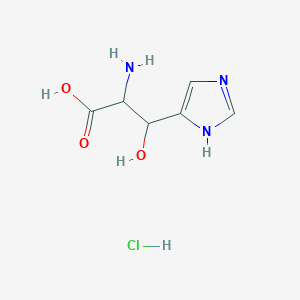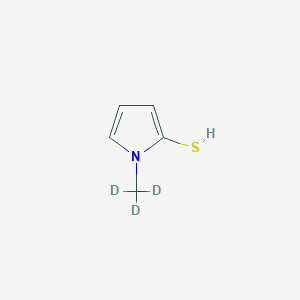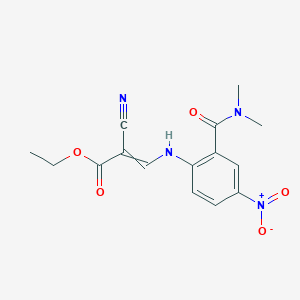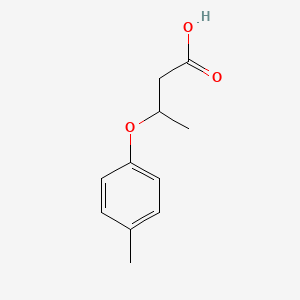
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is a derivative of the amino acid histidine This compound is characterized by the presence of a hydroxyl group on the beta carbon and a monohydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) typically involves the hydroxylation of D-histidine. This can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the selective hydroxylation at the beta position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its monohydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to D-histidine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield beta-keto-D-histidine, while substitution reactions can produce various beta-substituted derivatives of D-histidine.
Scientific Research Applications
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) involves its interaction with various molecular targets and pathways. The hydroxyl group on the beta carbon can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity and function. This compound may also influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
L-Histidine: The L-enantiomer of histidine, which has different biological activity and properties.
Beta-hydroxy-L-histidine: The L-enantiomer of the beta-hydroxy derivative, which may have different reactivity and applications.
Histidine derivatives: Other derivatives of histidine, such as methylated or acetylated forms, which have unique properties and uses.
Uniqueness
D-Histidine, beta-hydroxy-, monohydrochloride, (betaR)-(9CI) is unique due to its specific stereochemistry and the presence of the hydroxyl group on the beta carbon. This structural feature distinguishes it from other histidine derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10ClN3O3 |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-amino-3-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H9N3O3.ClH/c7-4(6(11)12)5(10)3-1-8-2-9-3;/h1-2,4-5,10H,7H2,(H,8,9)(H,11,12);1H |
InChI Key |
LQDUIZNPJZDBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)C(C(C(=O)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B14790893.png)
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
![7-[5-(3-Hydroxyoctylidene)-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14790903.png)
![methyl 5-[[[3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate](/img/structure/B14790905.png)
![Methyl 2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride](/img/structure/B14790910.png)


![Phenol, 2-[(1S)-1-aminoethyl]-3-methyl-](/img/structure/B14790923.png)
![benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14790931.png)
![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14790941.png)
![{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea](/img/structure/B14790943.png)
![7-Amino-5-[(4-methoxyphenyl)methyl]-5-azaspiro[2.4]heptan-4-one](/img/structure/B14790953.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)
